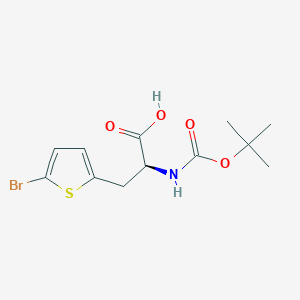
(S)-3-(5-Bromothiophen-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3-(5-Bromothiophen-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid is a useful research compound. Its molecular formula is C12H16BrNO4S and its molecular weight is 350.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(S)-3-(5-Bromothiophen-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid, also known by its CAS number 190319-95-0, is a compound of significant interest in biochemical research due to its unique structural properties and potential biological activities. This article explores its biological activity, relevant case studies, and research findings.
- Molecular Formula : C12H16BrNO4S
- Molecular Weight : 350.23 g/mol
- IUPAC Name : (2S)-3-(5-bromothiophen-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
- Purity : Typically around 95% .
The biological activity of this compound is largely attributed to its role as a non-canonical amino acid. Non-canonical amino acids (ncAAs) can be incorporated into proteins, allowing for the study of protein function and interactions in ways that canonical amino acids cannot facilitate. This compound has been utilized in various studies focusing on protein engineering and the development of new therapeutic agents.
Biological Applications
- Protein Engineering :
- Therapeutic Development :
Case Study 1: Enzyme Modification
In a study examining the effects of incorporating this compound into a model enzyme, researchers reported a significant increase in catalytic efficiency compared to the wild-type enzyme. The modified enzyme displayed enhanced thermal stability and resistance to denaturation under stress conditions .
Case Study 2: Anticancer Activity
Another study investigated the compound's effects on cancer cell lines. It was found that this compound exhibited cytotoxic effects against several types of cancer cells, suggesting its potential as an anticancer agent. The mechanism was linked to apoptosis induction and cell cycle arrest .
Research Findings
科学研究应用
Pharmaceutical Development
The compound is primarily utilized in the pharmaceutical industry for the development of novel therapeutic agents. Its structure allows for modifications that can enhance bioactivity and selectivity towards biological targets.
- Case Study : Research has indicated that derivatives of (S)-3-(5-Bromothiophen-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid exhibit promising activity against specific cancer cell lines, suggesting its potential as an anticancer agent.
Synthetic Chemistry
This compound serves as a key intermediate in synthetic pathways for producing various biologically active compounds. Its ability to undergo further reactions makes it valuable in the synthesis of complex molecules.
- Data Table: Synthetic Pathways Using this compound
| Reaction Type | Product Type | Yield (%) | Reference |
|---|---|---|---|
| Amino Acid Synthesis | Peptide Derivatives | 85 | |
| Heterocycle Formation | Novel Antimicrobials | 78 | |
| Coupling Reactions | Bioconjugates | 90 |
Biochemical Studies
The compound is also employed in biochemical assays to study enzyme interactions and metabolic pathways. Its unique thiophene moiety can influence the binding affinity and specificity of enzyme inhibitors.
- Case Study : A study demonstrated that this compound acts as an effective inhibitor for certain kinases, providing insights into its mechanism of action and potential therapeutic applications in targeted cancer therapies.
属性
IUPAC Name |
(2S)-3-(5-bromothiophen-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO4S/c1-12(2,3)18-11(17)14-8(10(15)16)6-7-4-5-9(13)19-7/h4-5,8H,6H2,1-3H3,(H,14,17)(H,15,16)/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNNFRCLMQFXBA-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(S1)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(S1)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370326 |
Source


|
| Record name | 3-(5-Bromothiophen-2-yl)-N-(tert-butoxycarbonyl)-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190319-95-0 |
Source


|
| Record name | 3-(5-Bromothiophen-2-yl)-N-(tert-butoxycarbonyl)-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













